Bromomaleic anhydride
Overview
Description
Synthesis Analysis
The synthesis of bromomaleic anhydride and its derivatives involves charge-transfer complex formation and alternating copolymerization. For instance, 2-Bromomaleic anhydride (BrMAn) and styrene (St) form a charge-transfer complex in a 1:1 ratio, leading to an alternating copolymer over a wide feed composition range. The monomer reactivity ratios indicate a specific mechanism at work during the copolymerization process, providing insights into the synthesis dynamics of bromomaleic anhydride-based copolymers (Taguchi, Ogawa, & Sato, 1997).
Molecular Structure Analysis
Bromomaleic anhydride's molecular structure facilitates unique chemical reactions, such as the formation of α-aryl-α′-bromomaleic anhydrides upon irradiation in benzene or its substituted derivatives. These reactions are indicative of bromomaleic anhydride's reactivity and the potential for diverse chemical transformations, showcasing its molecular structure's role in facilitating complex chemical processes (Matsuo, Tanoue, Matsunaga, & Nagatoshi, 1972).
Chemical Reactions and Properties
Bromomaleic anhydride participates in various chemical reactions, demonstrating its versatility as a chemical intermediate. For example, the interaction with 3-(furyl)allylamines undergoes a multi-step reaction sequence, including N-acylation, intramolecular Diels-Alder reaction, dehydrohalogenation, and transposition of aromaticity. These reactions highlight bromomaleic anhydride's ability to undergo complex transformations, contributing to the synthesis of novel compounds (Alekseeva et al., 2020).
Physical Properties Analysis
The physical properties of bromomaleic anhydride, such as its melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current search, understanding these physical characteristics is crucial for the safe and effective use of bromomaleic anhydride in laboratory and industrial settings.
Chemical Properties Analysis
Bromomaleic anhydride's chemical properties, including reactivity towards nucleophiles, electrophiles, and other reactants, are central to its application in organic synthesis. Its ability to form copolymers with styrene and undergo dehydrobromination to yield polymers with structures similar to maleic anhydride moieties highlights its chemical versatility and the potential for creating materials with desired properties (Taguchi, Ogawa, & Sato, 1997).
Scientific Research Applications
-
Coatings : Bromomaleic anhydride can be used in the production of coatings. It can be incorporated into the binder, which is a key component of most coatings. The binder imparts adhesion and strongly influences properties such as gloss, durability, flexibility, and toughness .
-
Adhesives : Similar to coatings, bromomaleic anhydride can be used in the production of adhesives. It can enhance the adhesive’s properties, making it more suitable for its intended application .
-
Printing : In the printing industry, bromomaleic anhydride can be used in the formulation of printing inks. It can improve the ink’s performance characteristics, such as drying time, color intensity, and adhesion to the substrate .
-
Polyester Resins : Bromomaleic anhydride can be used in the production of polyester resins. These resins are widely used in the plastics industry for the manufacture of a variety of products, from bottles and containers to automotive parts and electronics .
-
Phthalic Anhydride Production : Bromomaleic anhydride can be used as a precursor in the production of phthalic anhydride, a key industrial chemical used in the production of plasticizers, unsaturated polyester resins, and alkyd resins .
-
Chemical Synthesis : Due to its reactive bromine atom and anhydride functional group, bromomaleic anhydride can be used as a reagent in a variety of chemical synthesis reactions .
Safety And Hazards
properties
IUPAC Name |
3-bromofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMWCKXOZFJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207988 | |
Record name | Bromomaleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bromomaleic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20376 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromomaleic anhydride | |
CAS RN |
5926-51-2 | |
Record name | 3-Bromo-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5926-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomaleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5926-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromomaleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomaleic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOMALEIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3EBH68XDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.